1-(3,5-Dimethoxyphenyl)-3-methylthiourea
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Overview
Description
1-(3,5-Dimethoxyphenyl)-3-methylthiourea is an organic compound characterized by the presence of a thiourea group attached to a 3,5-dimethoxyphenyl ring and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-Dimethoxyphenyl)-3-methylthiourea typically involves the reaction of 3,5-dimethoxyaniline with methyl isothiocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.
Chemical Reactions Analysis
Types of Reactions
1-(3,5-Dimethoxyphenyl)-3-methylthiourea undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea group to a thiol or amine.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
1-(3,5-Dimethoxyphenyl)-3-methylthiourea has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3,5-Dimethoxyphenyl)-3-methylthiourea involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to various biological effects. For example, it may interfere with cellular signaling pathways, resulting in the inhibition of cell proliferation or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
1-(3,5-Dimethoxyphenyl)-3-methylthiourea can be compared with other similar compounds, such as:
1-(3,5-Dimethoxyphenyl)-3-ethylthiourea: Similar structure but with an ethyl group instead of a methyl group.
1-(3,5-Dimethoxyphenyl)-3-phenylthiourea: Contains a phenyl group instead of a methyl group.
1-(3,5-Dimethoxyphenyl)-3-cyclohexylthiourea: Features a cyclohexyl group in place of the methyl group.
These compounds share similar chemical properties but may exhibit different biological activities and applications due to the variations in their structures.
Properties
Molecular Formula |
C10H14N2O2S |
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Molecular Weight |
226.30 g/mol |
IUPAC Name |
1-(3,5-dimethoxyphenyl)-3-methylthiourea |
InChI |
InChI=1S/C10H14N2O2S/c1-11-10(15)12-7-4-8(13-2)6-9(5-7)14-3/h4-6H,1-3H3,(H2,11,12,15) |
InChI Key |
QXKQHAYXBADZCS-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=S)NC1=CC(=CC(=C1)OC)OC |
Origin of Product |
United States |
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